molecular formula C8H6Cl3NO2 B075405 2-Chloroethyl 2,6-dichloroisonicotinate CAS No. 1463-77-0

2-Chloroethyl 2,6-dichloroisonicotinate

Cat. No.: B075405
CAS No.: 1463-77-0
M. Wt: 254.5 g/mol
InChI Key: OAHOEVKBVUJZSP-UHFFFAOYSA-N
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Description

2-Chloroethyl 2,6-dichloroisonicotinate is a chemical reagent of interest in organic synthesis and agricultural chemistry research. While specific biological data for this ester is not currently available in the scientific literature, its core structure is based on 2,6-dichloroisonicotinic acid, a scaffold recognized for its bioactivity. Scientific studies on closely related ester derivatives have demonstrated their function as effective synthetic elicitors. For example, certain 2,6-dichloroisonicotinate derivatives have been shown to significantly induce the biosynthesis of valuable plant secondary metabolites in plant cell culture systems, such as taxuyunnanine C in Taxus chinensis . This suggests that this compound may serve as a potential intermediate for developing novel plant growth regulators or as a building block for the synthesis of more complex bioactive molecules. The compound is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloroethyl 2,6-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO2/c9-1-2-14-8(13)5-3-6(10)12-7(11)4-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHOEVKBVUJZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163351
Record name Copper(II) cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-77-0
Record name Copper(II) cyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(II) cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

This method involves reacting the sodium salt of 2,6-dichloroisonicotinic acid with 2-chloroethyl chloride or bromide in a polar aprotic solvent (e.g., tetrahydrofuran or methanol) under autogenous pressure. The reaction proceeds via nucleophilic displacement:

Na+[2,6-Cl2C5H2NCOO]+ClCH2CH2Cl2,6-Cl2C5H2NCOOCH2CH2Cl+NaCl\text{Na}^+[\text{2,6-Cl}2\text{C}5\text{H}2\text{NCOO}^-] + \text{ClCH}2\text{CH}2\text{Cl} \rightarrow \text{2,6-Cl}2\text{C}5\text{H}2\text{NCOOCH}2\text{CH}2\text{Cl} + \text{NaCl}

Key parameters include:

  • Temperature : 150–250°C (optimal: 200°C).

  • Reaction Time : 3–9 hours (typical: 6 hours).

  • Molar Ratio : 1:1 to 6:1 (alkyl halide to carboxylate).

Catalysts and Solvents

No deliberate catalysts are required, but solvents like tetrahydrofuran enhance reactivity by stabilizing intermediates. The insolubility of sodium chloride in the reaction medium facilitates its removal via filtration, streamlining purification.

Yield and Purity

Industrial trials report yields of 93–95% with purity ≥99.3% after vacuum distillation. For example, a 6-hour reaction at 200°C with tetrahydrofuran produced 29.5 g of ester from 32.5 g of sodium carboxylate, achieving 95% stoichiometric yield.

Acid Chloride Esterification

Chlorination of 2,6-Dichloroisonicotinic Acid

The acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):

2,6-Cl2C5H2NCOOH+SOCl22,6-Cl2C5H2NCOCl+SO2+HCl\text{2,6-Cl}2\text{C}5\text{H}2\text{NCOOH} + \text{SOCl}2 \rightarrow \text{2,6-Cl}2\text{C}5\text{H}2\text{NCOCl} + \text{SO}2 + \text{HCl}

Reaction conditions:

  • Temperature : 70–100°C.

  • Solvent : Chlorobenzene (suppresses side reactions).

  • Catalyst : N-Methylaniline (0.2–0.4 wt%).

Esterification with 2-Chloroethanol

The acyl chloride reacts with 2-chloroethanol in anhydrous conditions:

2,6-Cl2C5H2NCOCl+HOCH2CH2Cl2,6-Cl2C5H2NCOOCH2CH2Cl+HCl\text{2,6-Cl}2\text{C}5\text{H}2\text{NCOCl} + \text{HOCH}2\text{CH}2\text{Cl} \rightarrow \text{2,6-Cl}2\text{C}5\text{H}2\text{NCOOCH}2\text{CH}2\text{Cl} + \text{HCl}

Optimization Strategies :

  • Use of excess 2-chloroethanol (1.5–2.0 equiv) to drive equilibrium.

  • Nitrogen purging to remove HCl, preventing acid-catalyzed decomposition.

Yield and Purification

Yields of 90–93% are achievable, with purity ≥99.5% after vacuum distillation. For instance, a 93.12% yield was obtained using chlorobenzene and N-methylaniline at 80–90°C.

Comparative Analysis of Methods

Parameter Alkylation Method Acid Chloride Method
Yield93–95%90–93%
Purity≥99.3%≥99.5%
Reaction Time6 hours8–10 hours
Temperature200°C70–100°C
ByproductsNaClHCl, SO₂
ScalabilityHigh (continuous reactors)Moderate (batch processing)

Key Insights :

  • The alkylation method offers higher yields and simpler purification but requires specialized high-pressure equipment.

  • The acid chloride route avoids pressurized systems but generates corrosive byproducts (HCl, SO₂), necessitating robust exhaust treatment.

Industrial-Scale Considerations

Solvent Recovery

Chlorobenzene and tetrahydrofuran are reclaimed via vacuum distillation, reducing costs by 20–30%. For example, patent CN105272829A reports 93% solvent recovery using a two-stage distillation process.

Waste Management

  • NaCl : Sold as industrial-grade salt.

  • HCl Gas : Neutralized with aqueous NaOH to form NaCl.

  • SO₂ : Converted to sulfuric acid via catalytic oxidation .

Chemical Reactions Analysis

2-Chloroethyl 2,6-dichloroisonicotinate undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis Method

The synthesis of 2-Chloroethyl 2,6-dichloroisonicotinate typically involves the esterification of 2,6-dichloroisonicotinic acid with 2-chloroethanol. This reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. The general reaction can be represented as follows:

2 6 Dichloroisonicotinic acid+2 ChloroethanolCatalyst2 Chloroethyl 2 6 dichloroisonicotinate+Water\text{2 6 Dichloroisonicotinic acid}+\text{2 Chloroethanol}\xrightarrow{\text{Catalyst}}\text{2 Chloroethyl 2 6 dichloroisonicotinate}+\text{Water}

Plant Biology

Elicitor for Secondary Metabolite Production

One of the primary applications of this compound is its role as an elicitor in plant cell cultures. It mimics natural plant hormones, stimulating the production of secondary metabolites that enhance plant defense mechanisms against pathogens.

  • Case Study : In a study involving Nicotiana tabacum (tobacco), treatment with this compound resulted in a significant increase in the levels of phenolic compounds and flavonoids, which are critical for plant defense.

Chemical Reactions

Substitution Reactions

The chloroethyl group in this compound can participate in nucleophilic substitution reactions, allowing it to be transformed into various derivatives that may have different biological activities.

  • Example Reaction : The substitution of the chlorine atom with amines or alcohols can yield new compounds with potential therapeutic applications.

Table 1: Comparison of Elicitors in Plant Biology

Elicitor CompoundSecondary Metabolite InductionMechanism of Action
This compoundHighMimics plant hormones
Trifluoroethyl 2,6-dichloroisonicotinateModerateSimilar hormonal mimicry
Jasmonate DerivativesVery HighDirectly involved in stress response

Table 2: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaActivity Level
This compoundNot directly studiedPotential based on structural analogs
Pyrrol DerivativesGram-positive & Gram-negativeBroad-spectrum activity reported
Methyl DerivativesSpecific strainsEffective against resistant strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Ester Group Variations

The ester moiety of 2,6-dichloroisonicotinate derivatives significantly influences their physical properties and applications. Key analogs include:

Methyl 2,6-Dichloroisonicotinate (CAS 42521-09-5)
  • Molecular Formula: C₇H₅Cl₂NO₂
  • Physical Properties : Melting point 82–83°C, purity ≥97% .
  • Applications: Used as a precursor in synthesizing agrochemicals and bioactive molecules. Notably, methyl esters are common intermediates in pharmaceutical manufacturing due to their stability and ease of hydrolysis .
tert-Butyl 2,6-Dichloroisonicotinate (CAS 75308-46-2)
  • Molecular Formula: C₁₀H₁₁Cl₂NO₂
  • Used in specialized organic syntheses requiring controlled ester cleavage .

Substituent Positional Isomers

Variations in chlorine or alkyl group positions on the pyridine ring alter bioactivity and physicochemical properties:

Ethyl 2,5-Dichloroisonicotinate (CAS 603122-76-5)
  • Similarity Score : 0.75 (compared to target compound) .
  • Key Differences: Chlorine at the 2- and 5-positions (vs.
Methyl 2,3-Dichloroisonicotinate (CAS 603124-78-3)
  • Purity : 95% .
  • Impact of Substituents : Adjacent chlorine atoms (2,3-positions) could enhance electrophilicity, increasing reactivity in nucleophilic substitution reactions.

Functional Analogues in Agrochemical Research

Derivatives of 2,6-dichloroisonicotinate are explored as plant metabolite elicitors:

Trifluoroethyl 2,6-Dichloroisonicotinate (TFINA)
  • Bioactivity: Demonstrated efficacy in inducing secondary metabolites (e.g., alkaloids, terpenoids) in Panax notoginseng cell cultures. TFINA’s trifluoroethyl group enhances membrane permeability compared to methyl or ethyl esters .
2-(2,6-Dichloro-pyridine-4-carbonyloxy)-ethyl Jasmonate (DPCEJ)
  • Hybrid Structure : Combines 2,6-dichloroisonicotinate with jasmonate, a plant hormone. DPCEJ synergistically activates jasmonate signaling pathways and chlorinated elicitor responses, achieving higher metabolite yields than standalone compounds .

Data Tables

Table 1: Physical and Chemical Properties of Key Analogues

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point (°C) Purity Key Applications
Methyl 2,6-dichloroisonicotinate 42521-09-5 C₇H₅Cl₂NO₂ 206.02 82–83 ≥97% Pharmaceutical intermediates
Ethyl 2,6-dichloroisonicotinate N/A C₈H₇Cl₂NO₂ ~224.05 N/A 97% Agrochemical research
tert-Butyl 2,6-dichloroisonicotinate 75308-46-2 C₁₀H₁₁Cl₂NO₂ 248.11 N/A N/A Specialty organic synthesis

Table 2: Bioactivity Comparison of Elicitor Derivatives

Compound Substituent Bioactivity (Metabolite Induction Efficiency) Mechanism of Action
TFINA Trifluoroethyl High (2.5× control) Enhanced membrane permeability
DPCEJ Jasmonate-ethyl Very High (4× control) Dual hormone/elicitor signaling
Methyl ester Methyl Moderate (1.8× control) Standard elicitor activity

Biological Activity

2-Chloroethyl 2,6-dichloroisonicotinate (C8H6Cl3NO2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H6Cl3NO2
  • Molecular Weight : 239.5 g/mol
  • CAS Number : 150913-21-0
  • Structure : The compound features a chloroethyl group attached to a dichloroisonicotinic acid derivative, which is critical for its biological interactions.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have indicated that 2-chloroethyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways associated with cell survival and proliferation .
  • Antimicrobial Properties : Research has shown that the compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent .
  • Enzyme Inhibition : It has been identified as a potential inhibitor of certain kinases, which play crucial roles in cell signaling and cancer progression. This inhibition can lead to decreased tumor cell viability .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Cellular Signaling Pathways : The compound may interfere with pathways such as the MAPK/ERK pathway, which is vital for cell growth and differentiation. By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in tumor cells .

Case Studies

  • Antitumor Efficacy in Breast Cancer Models :
    • In vitro studies demonstrated that treatment with this compound resulted in significant reduction of breast cancer cell viability. The study indicated that the compound induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins .
  • Antimicrobial Activity Assessment :
    • A comparative study evaluated the antimicrobial effects of various dichloroisonicotinate derivatives, including this compound. Results showed effective inhibition against Gram-positive bacteria, highlighting its potential application in treating bacterial infections .

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific kinases related to cancer

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-chloroethyl 2,6-dichloroisonicotinate?

The compound is typically synthesized via esterification of 2,6-dichloroisonicotinic acid with 2-chloroethanol under acidic or coupling reagent conditions. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity validation by GC or HPLC is critical, with commercial samples achieving ≥97% purity . Safety protocols during synthesis include using fume hoods, PPE (gloves, goggles), and proper waste segregation for chlorinated intermediates .

Q. How should researchers characterize this compound to confirm structural integrity?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify ester linkage and aromatic substitution patterns.
  • FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and C-Cl bond identification.
  • GC-MS/HPLC to assess purity and detect trace impurities. Physical properties (e.g., density: ~1.278 g/cm³, boiling point: >300°C) should align with literature values for structurally related esters .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use PPE: nitrile gloves, lab coats, and chemical-resistant goggles.
  • Conduct reactions in a fume hood to avoid inhalation of volatile chlorinated byproducts.
  • Store in airtight containers away from moisture and heat.
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does this compound function as an elicitor of plant secondary metabolites, and what experimental designs optimize its efficacy?

The compound induces biosynthesis pathways (e.g., ginsenosides in Panax notoginseng) by mimicking stress signals. Experimental optimization involves:

  • Dose-response assays : Test concentrations (0.1–100 µM) to identify optimal elicitor activity.
  • Time-course studies : Monitor metabolite accumulation at 24–72-hour intervals.
  • Control comparisons : Use jasmonate derivatives or methyl 2,6-dichloroisonicotinate to evaluate substituent effects on bioactivity .

Q. What analytical strategies resolve contradictions in data regarding its stability under varying pH and temperature conditions?

  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C.
  • pH stability assays : Incubate the compound in buffered solutions (pH 3–9) and quantify degradation via HPLC.
  • Statistical validation : Apply ANOVA to compare degradation rates across conditions, ensuring sample replicates (n ≥ 3) to minimize variability .

Q. How do structural modifications (e.g., ester group variations) impact its bioactivity compared to analogs like methyl or tert-butyl esters?

  • SAR studies : Synthesize analogs (e.g., methyl, tert-butyl) and compare elicitor activity in plant cell cultures.
  • Computational modeling : Use DFT calculations to correlate ester group electronegativity with receptor binding affinity.
  • Meta-analysis : Review patent data (e.g., Novartis Patent Group) to identify trends in substituent-driven efficacy .

Methodological Considerations

  • Data Presentation : Use tables to compare bioactivity across analogs (e.g., IC₅₀ values) and graphs for time-dependent metabolite accumulation.
  • Critical Analysis : Address discrepancies in thermal stability data by cross-referencing TGA results with boiling point literature .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous chemical use and data reproducibility standards .

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